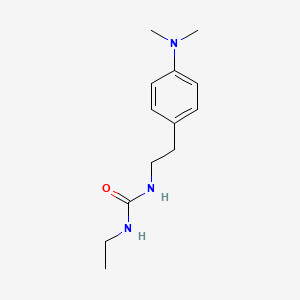

1-(4-(Dimethylamino)phenethyl)-3-ethylurea

Description

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZJPTDYGHUEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea typically involves the reaction of 4-(dimethylamino)phenethylamine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

- Dissolving 4-(dimethylamino)phenethylamine in a suitable solvent such as dichloromethane.

- Adding ethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.

- Stirring the reaction mixture for several hours at room temperature.

- Purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-ethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Urea derivatives with oxidized side chains.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group.

Scientific Research Applications

Scientific Research Applications

- Chemistry: 1-(4-(Dimethylamino)phenethyl)-3-ethylurea serves as a fundamental building block in synthesizing more complex organic molecules. The synthesis of this compound typically involves reacting 4-(dimethylamino)phenethylamine with ethyl isocyanate under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. This process includes dissolving 4-(dimethylamino)phenethylamine in a solvent like dichloromethane and adding ethyl isocyanate dropwise while maintaining a temperature of 0-5°C. The mixture is then stirred for several hours at room temperature, and the product is purified through recrystallization or chromatography. In industrial settings, continuous flow reactors and automated systems may be used to ensure consistent quality and yield.

- Biology: This compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways. Compounds with similar structures have demonstrated the ability to influence cellular function. At the molecular level, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

- Medicine: It is explored for potential therapeutic properties and its role as a precursor in drug development. Studies involving similar compounds in animal models provide insights into potential threshold effects and any toxic or adverse effects at high doses.

- Industry: this compound is utilized in producing specialty chemicals and materials with specific properties.

Biochemical Analysis

- Biochemical Properties: this compound may interact with various enzymes, proteins, and other biomolecules in a pH-dependent manner.

- Cellular Effects: Compounds with similar structures have been shown to influence cellular function.

- Molecular Mechanism: Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

- Dosage Effects in Animal Models: Similar compounds have been studied in animal models, providing valuable insights into potential threshold effects, as well as any toxic or adverse effects at high doses.

- Transport and Distribution: Similar compounds interact with various transporters or binding proteins, influencing their localization or accumulation.

- Subcellular Localization: Computational methods can predict the subcellular localization of proteins, which could potentially be applied to this compound.

Circular Dichroism Impacts

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethylurea moiety can further modulate the compound’s reactivity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are pharmacologically diverse, with structural variations dictating biological activity. Below is a comparative analysis of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea and analogous compounds:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

Substituent Effects on Activity: Electron-Donating Groups: The dimethylamino group in this compound may enhance solubility and facilitate interactions with polar receptors, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea, which improve metabolic stability and target binding in hydrophobic pockets . Aromatic vs. For example, 1-[3-(Dimethylamino)propyl]-3-ethylurea is water-soluble and used in CNS applications, while chlorophenyl/trifluoromethyl analogs target peripheral tissues .

Biological Diversity: Enzyme Modulation: Pyridinyl and pyrimidinyl ureas (e.g., 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea) are designed for kinase inhibition, leveraging heterocyclic moieties for ATP-binding site interactions . Anticancer Activity: Arylalkyl substituents in 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea demonstrate efficacy in tumor models, likely via apoptosis induction .

Pharmacokinetic Considerations: The dimethylamino group in the target compound may reduce first-pass metabolism compared to halogenated analogs, as seen in the stability of 1-[3-(Dimethylamino)propyl]-3-ethylurea .

Research Findings and Implications

- Structural Optimization: The phenethyl backbone in this compound could be tailored for enhanced blood-brain barrier penetration or tissue-specific targeting by modifying substituents (e.g., adding hydroxyl groups for solubility or halogens for stability) .

- Therapeutic Potential: While direct studies on the target compound are lacking, analogs suggest applications in neurodegenerative diseases (via dopamine modulation) or oncology (via kinase inhibition) .

Biological Activity

1-(4-(Dimethylamino)phenethyl)-3-ethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H18N2O

- Molecular Weight : 206.29 g/mol

- CAS Number : 1207043-90-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as a dopamine receptor agonist, similar to other compounds in its class, which may explain its therapeutic potential in neurological disorders.

Biological Activities

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with dimethylamino groups have shown enhanced activity against various Gram-positive and Gram-negative bacteria.

- Neuropharmacological Effects : As a dopamine receptor agonist, this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits for conditions such as Parkinson's disease and depression.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive/negative bacteria | |

| Neuropharmacological | Potential dopamine receptor agonist effects |

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various derivatives of phenethyl urea compounds found that those with electron-donating groups (like dimethylamino) displayed improved antimicrobial activity. The study utilized serial dilution methods to test efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results for future drug development . -

Neuropharmacological Applications :

Research into similar compounds has demonstrated their ability to modulate dopamine pathways, suggesting that this compound could be effective in treating neurodegenerative diseases. For example, cabergoline, a known dopamine agonist derived from related structures, has been successfully used in clinical settings for Parkinson's disease treatment .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(4-(Dimethylamino)phenethyl)-3-ethylurea?

The synthesis of urea derivatives like this compound typically involves reacting substituted isocyanates with amines. For example, a common approach involves:

- Step 1 : Reacting 4-(dimethylamino)phenethyl isocyanate with ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions.

- Step 2 : Using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the product. Purity can be confirmed via HPLC (≥98%) and UV-Vis spectroscopy (λmax ~255 nm) .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and urea linkage. Aromatic protons in the 6.5–7.5 ppm range and ethylurea protons at ~3.0–3.5 ppm are expected .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₂₁N₃O, calculated 235.17 g/mol).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; urea derivatives often degrade above 200°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce reactivity .

Advanced Research Questions

Q. How can researchers design experiments to study the mechanistic basis of this compound’s biological activity?

- Factorial Design : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst concentration) to enhance yield or selectivity. For example, a 2³ factorial design could test solvent (toluene vs. DCM), temperature (60°C vs. 80°C), and base (triethylamine vs. pyridine) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., isocyanate-amine coupling) .

- Theoretical Frameworks : Link results to Hammett substituent constants to predict electronic effects of the dimethylamino group on reactivity .

Q. What computational methods are effective for modeling interactions between this compound and biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). The dimethylamino group’s electron-donating effects may enhance hydrogen bonding with active sites .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .

- Machine Learning : Train models on urea derivatives’ bioactivity data to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodological Audits : Compare experimental variables (e.g., cell lines, assay protocols) between studies. For instance, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. PBS) or incubation times .

- Meta-Analysis : Aggregate data from multiple sources using statistical tools (e.g., RevMan) to identify trends or outliers. Weighted averages can resolve conflicting efficacy reports .

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., OECD guidelines) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.